molecular formula C14H11BrN2O B12604085 5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-49-4

5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12604085
CAS No.: 918331-49-4
M. Wt: 303.15 g/mol
InChI Key: GCNDHJKDBOMZID-UHFFFAOYSA-N
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Description

5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the isoindoline core.

    Bromination: The final step involves the bromination of the compound, typically using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one
  • 5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindol-1-one
  • 5-Chloro-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one

Uniqueness

5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one is unique due to the specific positioning of the bromine atom and the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

918331-49-4

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

5-bromo-2-(pyridin-4-ylmethyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H11BrN2O/c15-12-1-2-13-11(7-12)9-17(14(13)18)8-10-3-5-16-6-4-10/h1-7H,8-9H2

InChI Key

GCNDHJKDBOMZID-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=NC=C3

Origin of Product

United States

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